molecular formula C8H15ClO3 B023352 Tert-butyl 2-(2-chloroethoxy)acetate CAS No. 73834-55-6

Tert-butyl 2-(2-chloroethoxy)acetate

Cat. No.: B023352
CAS No.: 73834-55-6
M. Wt: 194.65 g/mol
InChI Key: WMVRQEMWJYRSNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of tert-butyl acetate with 2-chloroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-chloroethoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroethoxy)acetate involves its reactivity with nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-chloroethoxy)acetate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical transformations. Its ability to undergo both substitution and hydrolysis reactions enhances its utility in various research and industrial applications .

Biological Activity

Tert-butyl 2-(2-chloroethoxy)acetate (C8H15ClO3) is an organic compound that has garnered attention in various fields of chemical and biological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its ester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, typically involving the reaction of tert-butyl bromoacetate with 2-(2-chloroethoxy)ethanol under basic conditions. The general synthetic route includes:

  • Reagents : Tert-butyl bromoacetate, 2-(2-chloroethoxy)ethanol, potassium tert-butoxide.
  • Conditions : The reaction is usually carried out in dry toluene at room temperature, followed by purification to yield the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, although the mechanisms differ due to the structural variations in their cell walls.

  • Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of the bacterial cell wall synthesis or interference with membrane integrity. For instance, compounds with similar structures have been shown to inhibit lipid II synthesis, a crucial precursor for peptidoglycan formation in bacterial cell walls .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell growth in pancreatic cancer cells (KP4), with an effective concentration (EC50) comparable to established chemotherapeutic agents like metformin .

  • Cell Viability Assays : These assays typically involve treating cancer cell lines with varying concentrations of the compound for 72 hours, followed by assessment using MTT or similar assays to determine cell viability.

Case Studies

  • Antimicrobial Activity : A study examined the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at low micromolar concentrations, suggesting potential as a therapeutic agent in treating infections caused by these pathogens .
  • Cancer Research : In a recent investigation into the antiproliferative properties of related compounds, this compound was found to induce apoptosis in KP4 cells through mechanisms involving oxidative stress and DNA damage . This highlights its potential utility in cancer therapy.

Data Summary Table

Property Value/Description
Chemical FormulaC8H15ClO3
Molecular Weight178.66 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
EC50 (Cancer Cell Lines)Comparable to metformin
Mechanism of ActionDisruption of cell wall synthesis; induction of apoptosis

Properties

IUPAC Name

tert-butyl 2-(2-chloroethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRQEMWJYRSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503040
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73834-55-6
Record name tert-Butyl (2-chloroethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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